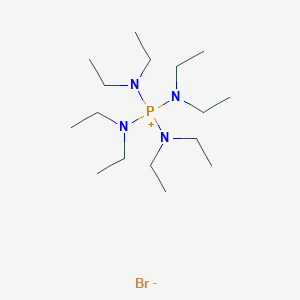

Tetrakis(diethylamino)phosphonium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrakis(diethylamino)phosphanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40N4P.BrH/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;/h9-16H2,1-8H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSNYNMMDQPIDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40BrN4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Comparative Solubility of Tetraethylammonium Bromide and Tetrabutylphosphonium Bromide

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of two prominent quaternary salts: Tetraethylammonium Bromide (TEABr) and Tetrabutylphosphonium Bromide (TBPB). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to explore the underlying physicochemical principles governing the solubility of these compounds. We will delve into the causal factors behind their differential solubility, provide actionable experimental protocols for in-lab determination, and offer a comparative analysis to inform solvent selection and process development.

Executive Summary: At a Glance

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification strategies. Quaternary ammonium and phosphonium salts are ubiquitous in pharmaceutical and chemical synthesis, often serving as phase-transfer catalysts, ionic liquids, or active agents themselves. Understanding their solubility is paramount for process optimization.

This guide focuses on a comparative analysis of Tetraethylammonium Bromide (TEABr) and Tetrabutylphosphonium Bromide (TBPB). While both are quaternary salts sharing a common bromide anion, the differences in their cationic core—a central nitrogen atom with ethyl groups versus a phosphorus atom with butyl groups—lead to distinct solubility profiles. Generally, TEABr, with its smaller, more compact cation, exhibits exceptionally high solubility in polar protic solvents like water. In contrast, TBPB, with its larger, more hydrophobic butyl chains, displays more moderate aqueous solubility but improved solubility in less polar organic solvents.

Foundational Principles: What Governs Solubility?

The dissolution of an ionic salt is a thermodynamic process governed by the interplay between the lattice energy of the crystal and the solvation energy of the individual ions.

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice. It is influenced by the size of the ions and the magnitude of their charge. Smaller ions with higher charge density lead to stronger electrostatic attractions and higher lattice energies.

-

Solvation Energy: This is the energy released when the dissociated ions are surrounded and stabilized by solvent molecules. For polar solvents like water, this involves strong ion-dipole interactions.

The balance between these two forces dictates the extent of solubility. A salt will dissolve if the energy released during solvation is sufficient to overcome the energy required to break the crystal lattice.

The structural differences between TEABr and TBPB directly impact these factors:

-

Cation Size and Alkyl Chain Length: The tetraethylammonium cation is significantly smaller than the tetrabutylphosphonium cation. The longer butyl chains in TBPB increase its nonpolar character, which can disrupt the hydrogen-bonding network of water, making solvation in highly polar solvents less favorable than for TEABr. Conversely, this increased hydrophobicity enhances van der Waals interactions with organic solvents.[1]

-

Central Atom (N vs. P): Phosphorus is larger and less electronegative than nitrogen. This results in a more diffuse positive charge on the phosphonium cation compared to the ammonium cation. This can influence the strength of ion-dipole interactions with solvent molecules.

The following diagram illustrates the key factors influencing the solubility of these salts.

Caption: Key factors influencing the solubility of quaternary salts.

Comparative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for TEABr and TBPB in a range of common laboratory solvents. It is important to note that while precise numerical data is available for some solvent systems, other entries rely on qualitative descriptors from technical data sheets.[2][3][4][5]

| Solvent | Tetraethylammonium Bromide (TEABr) | Tetrabutylphosphonium Bromide (TBPB) |

| Water | 2795 g/L (25 °C)[2][6] | ~70 g/100 mL (forming a syrup with 10-15% water)[4][7] |

| Ethanol | Freely Soluble[3] | Soluble |

| Methanol | Soluble | Slightly Soluble[4] |

| Acetone | Freely Soluble[3] | Soluble |

| Chloroform | Freely Soluble[3] | Slightly Soluble[4] |

| Acetonitrile | 0.1 g/mL (warm)[8] | Soluble |

| Benzene | Slightly Soluble[3] | Insoluble |

Analysis of Solubility Profiles

Tetraethylammonium Bromide (TEABr): The data clearly indicates that TEABr is a highly polar salt with exceptional aqueous solubility.[2][3][6] Its smaller size and the moderate length of the ethyl groups allow for effective solvation by water molecules. Its high solubility extends to other polar solvents like short-chain alcohols and acetone.[3] This profile makes TEABr an excellent candidate for aqueous-phase reactions or as a supporting electrolyte in electrochemical applications in polar media.[9]

Tetrabutylphosphonium Bromide (TBPB): TBPB presents a more nuanced solubility profile. While still very soluble in water, its solubility is considerably lower than that of TEABr.[4][5] The four butyl chains impart significant lipophilic character to the cation, which enhances its interaction with less polar organic solvents. This amphiphilic nature is a key reason for its widespread use as a phase-transfer catalyst, where it can shuttle reactive anions between aqueous and organic phases.[10] Its utility in the formation of ionic liquids and deep eutectic solvents further highlights its versatile solubility characteristics.[4]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data not available in the literature, direct experimental measurement is necessary. The following are standardized protocols for determining the solubility of compounds like TEABr and TBPB.

Isothermal Gravimetric Method

This classic method determines solubility at a constant temperature by creating a saturated solution and measuring the concentration of the solute.[11][12]

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specified temperature.

Methodology:

-

Preparation: Add an excess amount of the salt (e.g., TEABr) to a known volume of the solvent (e.g., 25 mL of ethanol) in a sealed container, such as a jacketed glass vessel with a magnetic stirrer.

-

Equilibration: Maintain the sealed container at a constant temperature using a circulating water bath. Stir the suspension vigorously for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Sampling: Once equilibrium is achieved, cease stirring and allow the excess solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

-

Analysis: Accurately weigh a clean, dry evaporating dish. Transfer the filtered sample into the dish and re-weigh to determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not decompose the salt.

-

Final Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the dry solute.

-

Calculation: The solubility can be calculated as grams of solute per 100 g of solvent.

Caption: Workflow for the Isothermal Gravimetric Solubility Method.

Polythermal Method

The polythermal method involves determining the temperature at which a known concentration of a solute completely dissolves.[13][14] This method is often faster than the isothermal approach, especially when determining solubility across a range of temperatures.

Objective: To construct a solubility curve by identifying the dissolution temperature for several known concentrations.

Methodology:

-

Sample Preparation: Prepare a series of vials, each containing a precisely weighed amount of the solute and a precisely weighed amount of the solvent. This creates a set of samples with known concentrations.

-

Heating Cycle: Place a vial in a system that allows for controlled heating and visual or instrumental observation (e.g., a Crystal16 parallel crystallizer or a simple temperature-controlled bath with a stir bar).

-

Dissolution Point Determination: Slowly heat the sample at a constant rate (e.g., 0.5 °C/min) while stirring. The temperature at which the last crystal of the solute dissolves is the saturation temperature for that specific concentration. This "clear point" can be observed visually or detected by instruments that measure solution turbidity.

-

Data Plotting: Repeat the process for all prepared samples. Plot the concentration of each sample against its measured saturation temperature.

-

Solubility Curve: The resulting plot represents the solubility curve of the compound in the chosen solvent.

Conclusion and Practical Implications

The choice between Tetraethylammonium Bromide and Tetrabutylphosphonium Bromide in a given application is significantly influenced by their respective solubility profiles.

-

TEABr is the salt of choice for applications demanding high solubility in water and other highly polar solvents. Its behavior as a simple, highly dissociated electrolyte is advantageous in many aqueous-based synthetic and analytical procedures.

-

TBPB offers greater versatility for systems involving both aqueous and organic phases. Its amphiphilic character, a direct result of the longer butyl chains, underpins its efficacy as a phase-transfer catalyst. While its aqueous solubility is substantial, its enhanced affinity for less polar environments is often the critical factor in its selection.

This guide provides the foundational knowledge, comparative data, and experimental frameworks necessary for scientists and researchers to make informed decisions regarding the use of TEABr and TBPB. A thorough understanding of their solubility is a key step toward the rational design and optimization of robust and efficient chemical processes.

References

-

ChemWhat. Tetrabutylphosphonium bromide CAS#: 3115-68-2. [Link]

-

Kiper, R.A. tetrabutylphosphonium bromide. [Link]

-

Chemsrc. Tetrabutylphosphonium bromide | CAS#:3115-68-2. [Link]

-

ACS Omega. Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. [Link]

-

ACS Publications. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

-

ChemBK. TETRAETHYLAMMONIUM BROMIDE. [Link]

-

ACS Publications. Solubility Measurements and Correlation of MBQ-167 in Neat and Binary Solvent Mixtures. [Link]

-

Shandong Zhengji Chemical Co., Ltd. Tetraethylammonium bromide. [Link]

-

MDPI. Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation. [Link]

-

MDPI. Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis. [Link]

-

Macsen Labs. Buy Tetraethylammonium Bromide | Research Chemical | Bulk Exporter. [Link]

-

PharmaEducation. Determination of Solubility by Gravimetric Method. [Link]

-

ResearchGate. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data | Request PDF. [Link]

-

American Pharmaceutical Review. Accurate Measurement and Validation of Solubility Data for Polymorphic Compounds. [Link]

-

MDPI. Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. [Link]

-

Wikipedia. Tetraethylammonium bromide. [Link]

-

Nature. Alkyl chain length of quaternized SBA-15 and solution conditions determine hydrophobic and electrostatic interactions for carbamazepine adsorption. [Link]

-

Semantic Scholar. Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structure. [Link]

-

PubMed. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]

-

Technobis. The importance of solubility and how to collect it using dynamic methods. [Link]

-

ResearchGate. Determination of solubility coefficient values determined by gravimetric and isostatic permeability techniques. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

NIST. Tetrabutylphosphonium bromide. [Link]

Sources

- 1. Alkyl chain length of quaternized SBA-15 and solution conditions determine hydrophobic and electrostatic interactions for carbamazepine adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. shandongzhengji.com [shandongzhengji.com]

- 4. Tetrabutylphosphonium bromide CAS#: 3115-68-2 [m.chemicalbook.com]

- 5. tetrabutylphosphonium bromide [chemister.ru]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. Tetraethylammonium bromide CAS#: 71-91-0 [m.chemicalbook.com]

- 9. CAS 71-91-0: Tetraethylammonium bromide | CymitQuimica [cymitquimica.com]

- 10. Tetrabutylphosphonium bromide | 3115-68-2 [chemicalbook.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. crystallizationsystems.com [crystallizationsystems.com]

An In-Depth Technical Guide to Tetrakis(diethylamino)phosphonium Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetrakis(diethylamino)phosphonium bromide, a quaternary phosphonium salt with significant applications in organic synthesis. Delving into its fundamental properties, synthesis, and key applications, this document serves as a detailed resource for professionals in research and development.

Core Molecular and Physical Properties

This compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four diethylamino groups, with a bromide counterion. Its structure imparts a unique combination of steric bulk and charge distribution, influencing its reactivity and utility in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₄₀BrN₄P | [1] |

| Molecular Weight | 399.4 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 245-246 °C | [2] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, acetonitrile) | |

| CAS Number | 81175-49-7 | [3] |

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a multi-step process. One common route begins with the reaction of phosphorus trichloride with diethylamine to form tris(diethylamino)phosphine. This intermediate is then reacted with bromine to yield tris(diethylamino)phosphorous dibromide. Subsequent reaction with ammonia produces tris(diethylamino)phosphinimine hydrobromide, which is then neutralized with a base like sodium hydroxide to form tris(diethylamino)phosphinimine. The final step involves the reaction of tris(diethylamino)phosphinimine with bromoethane to yield the desired this compound.[4]

Key Applications in Organic Synthesis

The primary utility of this compound lies in its role as a phase-transfer catalyst (PTC) and as a reagent in specific organic reactions.

Phase-Transfer Catalysis: The Halex Reaction

This compound is a highly effective phase-transfer catalyst, particularly in nucleophilic aromatic substitution reactions such as the Halex reaction (halogen exchange).[8] This reaction is of significant industrial importance for the synthesis of fluorinated aromatic compounds, which are key intermediates in pharmaceuticals and agrochemicals.[9]

The mechanism of phase-transfer catalysis involves the phosphonium cation forming an ion pair with the nucleophile (e.g., fluoride ion) from the aqueous or solid phase and transporting it into the organic phase where the substrate is dissolved. The lipophilic nature of the phosphonium salt, enhanced by the diethylamino groups, facilitates this transfer. In the organic phase, the "naked" and highly reactive nucleophile can readily react with the aromatic substrate.

Experimental Protocol: Synthesis of p-Nitrofluorobenzene via Halex Reaction

The following is a representative protocol for the synthesis of p-nitrofluorobenzene from p-chloronitrobenzene using a phase-transfer catalyst like this compound.

-

Materials:

-

p-Chloronitrobenzene

-

Potassium fluoride (anhydrous)

-

This compound

-

High-boiling aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)

-

-

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, condenser, and a temperature probe, add p-chloronitrobenzene, anhydrous potassium fluoride, and a catalytic amount of this compound.

-

Add the aprotic solvent to the flask.

-

Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring.[10]

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to dissolve the inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or recrystallization to yield p-nitrofluorobenzene.

-

The Wittig Reaction

Phosphonium salts are the precursors to phosphonium ylides, the key reagents in the Wittig reaction. This reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[11]

The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base to form the ylide. The nucleophilic carbon of the ylide then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate, which subsequently collapses to form an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine oxide byproduct.[12]

Experimental Protocol: General Procedure for the Wittig Reaction

This protocol outlines the general steps for a Wittig reaction. The specific phosphonium salt, base, and reaction conditions will vary depending on the desired alkene.

-

Step 1: Preparation of the Phosphonium Ylide

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt in a dry, aprotic solvent (e.g., THF or diethyl ether).

-

Cool the solution to the appropriate temperature (often 0 °C or -78 °C).

-

Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to the stirred solution. The formation of the ylide is often indicated by a color change.

-

-

Step 2: Reaction with the Carbonyl Compound

-

Dissolve the aldehyde or ketone in a dry, aprotic solvent in a separate flask under an inert atmosphere.

-

Slowly add the solution of the carbonyl compound to the freshly prepared ylide solution at the appropriate temperature.

-

Allow the reaction to stir for a specified period, monitoring its progress by TLC.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by adding a suitable reagent (e.g., water or saturated aqueous ammonium chloride).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to isolate the alkene. The triphenylphosphine oxide byproduct often needs to be carefully separated.[13]

-

Safety and Handling

Quaternary phosphonium salts, including this compound, require careful handling in a laboratory setting.

-

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

-

Wash hands thoroughly after handling.

-

-

Toxicology:

-

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a valuable and versatile compound for researchers and professionals in drug development and organic synthesis. Its efficacy as a phase-transfer catalyst, particularly in the synthesis of fluorinated aromatics, and its role as a precursor in the Wittig reaction underscore its importance. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety protocols, will enable its effective and safe utilization in the laboratory.

Visualization of Key Processes

Diagram 1: The Phase-Transfer Catalysis Cycle

Caption: Catalytic cycle of the Halex reaction using this compound.

Diagram 2: The Wittig Reaction Workflow

Caption: Step-by-step workflow of the Wittig reaction.

References

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Wittig Reaction. [Link]

-

Liu, Y., Fletcher, M. O., & Fronczek, F. R. (2000). This compound hemihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), 1351–1352. [Link]

-

Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

- Google Patents.

-

Rüdel, H., Böhmer, W., Müller, M., & Müller, J. (2018). Quaternary (triphenyl-) phosphonium compounds: Environmental behavior and toxicity. Environmental Pollution, 235, 789–798. [Link]

-

Instrumentation. [Link]

-

PTC Organics, Inc. This compound. [Link]

-

Seddon, K. R., & Documentation, A. S. (2021). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. Molecules, 26(25), 7793. [Link]

- Google Patents.

-

De La Zerda, J., Cohen, S., & Sasson, Y. (1990). Kinetics of phase-transfer etherification reactions of p-chloronitrobenzene by alkoxides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

-

Muroski, M. E., & Wuest, W. M. (2022). Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. ACS infectious diseases, 8(3), 466–475. [Link]

-

Grinberg, S., Kaspi, J., & Sasson, Y. (2018). Facile continuous process for gas phase halogen exchange over supported alkyl phosphonium salts. RSC advances, 8(3), 1334–1338. [Link]

-

Zhang, Y., & Yuan, J. (2015). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. International journal of molecular sciences, 16(2), 3626–3655. [Link]

-

De La Zerda, J., Cohen, S., & Sasson, Y. (1990). Kinetics of phase-transfer etherification reactions of p-chloronitrobenzene by alkoxides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

-

Yadav, G. D., Jadhav, Y. B., & Sengupta, S. (2003). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: reactions of p-chloronitrobenzene with sodium sulphide. Journal of Molecular Catalysis A: Chemical, 200(1-2), 117-129. [Link]

-

American Elements. Tetrakis(diethylamino)phosphanium bromide. [Link]

-

Berard, R. A. (1967). THE KINETICS AND MECHANISM OF THE THERMAL DECOMPOSITION OF TETRAKIS DIMETHYLAMINO ETHYLENE. [Link]

-

ResearchGate. 25358 PDFs | Review articles in 31P-NMR. [Link]

-

Pantoș, G. D., & Nitschke, J. R. (2019). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition, 58(35), 12111–12115. [Link]

-

Li, H., Liao, S., & Hong, Y. (2015). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. Modern Research in Catalysis, 4(4), 115-126. [Link]

-

ResearchGate. Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. [Link]

-

Magritek. Characterizing SPHOS by 1H, 13C and 31P NMR. [Link]

-

Wang, L., Zhang, X., & Zhang, H. (2017). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Crystals, 7(6), 162. [Link]

-

Brooks, N. R., & Binnemans, K. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. New Journal of Chemistry, 42(3), 1887-1893. [Link]

-

Nucleophilic Aromatic Substitution. [Link]

-

Kislukhin, A. A., & Jacobsen, E. N. (2020). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 12(10), 915–921. [Link]

-

Davies, H. O., & Williams, J. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 856-870. [Link]

-

31-P NMR SPECTROSCOPY. [Link]

-

Steyn, M., Visser, H. G., & Roodt, A. (2013). Synthesis and crystal structure of tetrakis(1,3-diphenyl-1,3-propanedionato) zirconium(IV). The Journal of the Southern African Institute of Mining and Metallurgy, 113(7), 549-552. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tetrakis(diethylamino)phosphanium bromide | 81175-49-7 [sigmaaldrich.com]

- 3. 81175-49-7 | this compound - AiFChem [aifchem.com]

- 4. This compound hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: reactions of p-chloronitrobenzene with sodium sulphide - Publications of the IAS Fellows [repository.ias.ac.in]

- 10. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Tetrakis(diethylamino)phosphonium Bromide: High-Temperature Phase Transfer Catalysis for Halex Fluorination

Executive Summary

Tetrakis(diethylamino)phosphonium bromide (CAS: 81175-49-7) is a specialized quaternary phosphonium salt engineered for extreme thermal stability in phase transfer catalysis (PTC). Unlike conventional ammonium salts (e.g., TBAB) that degrade via Hofmann elimination above 100–120°C, this catalyst remains stable at temperatures exceeding 180°C. Its primary industrial application is in Halex (Halogen Exchange) reactions , facilitating the nucleophilic fluorination of deactivated aryl chlorides using potassium fluoride (KF). This guide details its physiochemical properties, mechanistic advantages, and a validated protocol for synthesizing fluorinated aromatic intermediates.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 81175-49-7 |

| Molecular Formula | C₁₆H₄₀BrN₄P |

| Molecular Weight | 399.40 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 245–246°C |

| Solubility | Soluble in polar organic solvents (DCM, Chloroform, Sulfolane); limited water solubility |

| Thermal Stability | Stable >200°C (Process dependent) |

Structural Architecture

The cation consists of a central phosphorus atom tetrahedrally bonded to four diethylamino groups. This structure is critical for its function:

-

Charge Delocalization : The positive charge on phosphorus is effectively delocalized onto the four nitrogen atoms via

back-bonding, significantly reducing the acidity of the -

Steric Bulk : The eight ethyl groups create a lipophilic shell that facilitates solubility in non-polar organic phases while protecting the cationic center from nucleophilic attack.

-

Absence of

-Hydrogens : Unlike tetraalkylammonium salts, the specific arrangement and electronic nature of the aminophosphonium core prevent thermal degradation pathways like Hofmann elimination.

Figure 1: Structural connectivity of the Tetrakis(diethylamino)phosphonium cation showing the N-P core.

Mechanistic Principles: The Halex Reaction[8][9][10]

The Halex reaction involves the substitution of a chlorine atom on an aromatic ring with a fluorine atom using a metal fluoride (typically KF).[1] This reaction is notoriously difficult because KF is insoluble in organic solvents, and the fluoride ion is a poor nucleophile when hydrated or in a lattice.

The Challenge

-

Solid Phase : KF exists as a solid lattice with high lattice energy.

-

Organic Phase : The aryl chloride substrate is dissolved in the organic solvent.

-

Interface : Without a catalyst, interaction is limited to the surface of the solid KF, resulting in negligible reaction rates.

The Solution: Phase Transfer Catalysis (PTC)

This compound acts as a shuttle.

-

Ion Exchange : The lipophilic phosphonium cation (

) approaches the surface of the solid KF. -

Extraction :

pairs with a fluoride ion ( -

Reaction : The "naked" fluoride ion, now stripped of its hydration shell and lattice forces, becomes a potent nucleophile. It attacks the aryl chloride (

) in an -

Regeneration : The leaving chloride ion pairs with the catalyst (

), which returns to the solid surface to exchange

Figure 2: Phase Transfer Catalysis cycle for the Halex reaction using this compound.

Experimental Protocol: Synthesis of p-Fluoronitrobenzene

This protocol demonstrates the conversion of p-chloronitrobenzene to p-fluoronitrobenzene, a standard benchmark for Halex catalysts.

Reagents & Equipment[1][4][11][12]

-

Substrate : p-Chloronitrobenzene (157.6 g, 1.0 mol)

-

Reagent : Potassium Fluoride (Spray-dried, anhydrous) (64.0 g, 1.1 mol)

-

Catalyst : this compound (4.0 g, ~10 mmol, 1 mol%)

-

Solvent : Sulfolane (Tetramethylene sulfone) or Polyethylene glycol dimethyl ether (high boiling point required).

-

Apparatus : 500 mL 4-neck round bottom flask, mechanical stirrer, reflux condenser, N₂ inlet, thermometer.

Step-by-Step Procedure

-

Drying (Critical) : Ensure the KF is rigorously anhydrous. Spray-dried KF is preferred due to its high surface area. If necessary, dry KF in an oven at 150°C for 12 hours before use.

-

Charging : Under a nitrogen atmosphere, charge the flask with p-chloronitrobenzene (157.6 g) and the solvent (if using sulfolane, ~150 mL; if performing a melt reaction, ensure temperature control is precise).

-

Catalyst Addition : Add the this compound (4.0 g) and the anhydrous KF (64.0 g) to the mixture.

-

Reaction :

-

Heat the mixture to 180°C .

-

Maintain vigorous stirring (essential for solid-liquid contact).

-

Monitor the reaction by GC or HPLC. The reaction typically requires 15–20 hours for >95% conversion.

-

-

Work-up :

-

Cool the reaction mixture to ~60°C.

-

Filter off the inorganic salts (KCl and unreacted KF). Wash the filter cake with a small amount of dichloromethane or toluene.

-

Distill the solvent (Sulfolane) under reduced pressure if recycling is required.

-

Isolate the product (p-fluoronitrobenzene) by vacuum distillation (bp ~205°C at atm, lower at vacuum).

-

Performance Comparison

| Catalyst Class | Typical Max Temp | Halex Suitability | Notes |

| Tetraalkylammonium (e.g., TBAB) | ~100–120°C | Low | Degrades via Hofmann elimination before reaction temp is reached. |

| Crown Ethers (18-Crown-6) | ~150°C | Medium | Expensive; toxicity issues; moderate thermal stability. |

| Tetraphenylphosphonium | ~200°C | High | Good stability, but less lipophilic than aminophosphoniums. |

| Tetrakis(diethylamino)phosphonium | >250°C | Excellent | Highest thermal stability; bulky alkyls ensure high organic solubility. |

Safety & Handling

-

Hazards : The compound is an irritant (H315, H319, H335). It is hygroscopic and should be stored under inert gas to maintain free-flowing powder form.

-

Thermal Runaway : While the catalyst is stable, Halex reactions involving nitro-compounds are exothermic. Ensure proper temperature control and emergency cooling systems are in place.

-

Toxicity : Phosphonium salts can exhibit biological activity; avoid inhalation of dust.

References

-

Halex Reaction Catalysis : Pasenok, S., et al. (2000).[2] Catalyst for Halex reactions. US Patent 6,103,659.[2] Link

-

High-Temperature PTC : Halpern, M. (2009). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. PTC Communications.[2]

- Synthesis of Aminophosphonium Salts: Marchenko, A. P., et al. (1980). Zhurnal Obshchei Khimii, 50, 679.

-

Application in Fluorination : Rack, M., et al. (2009). Process for preparing ring-fluorinated aromatics. US Patent 7,595,426.[2] Link

-

Benchchem Product Data : this compound Properties. Link

Sources

Tetrakis(diethylamino)phosphonium Bromide: A Comprehensive Safety and Handling Guide for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(diethylamino)phosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four diethylamino groups, with a bromide counterion. Its unique structure lends it to applications in various chemical syntheses, including as a phase-transfer catalyst and as a precursor for the generation of non-coordinating, bulky phosphonium ylides. The handling of this compound, as with any chemical reagent, necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols to mitigate risks in the laboratory setting. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses related to this compound, compiled to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a clear understanding of its inherent hazards. This compound is classified as a hazardous substance, and it is imperative that all personnel are aware of its potential health effects.

GHS Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications apply[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

-

Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child[3].

Signal Word: Danger[3]

Hazard Pictograms:

The GHS pictograms provide an immediate visual representation of the hazards associated with this compound.

| Pictogram | Hazard Class |

| GHS07 | Exclamation Mark[1] |

| GHS08 | Health Hazard[3] |

Hazard Statements: [1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers to ensure safe handling and emergency response. Key statements include[1][2]:

-

P201: Obtain special instructions before use.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5]* P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [1]* P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1][4][5][6]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][2][4][5]* P308+P313: IF exposed or concerned: Get medical advice/attention. [2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.

| Property | Value | Source |

| Chemical Formula | C16H40BrN4P | [3] |

| Molecular Weight | 399.4 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 245-246 °C | [1] |

| Solubility | No data available | |

| Storage Temperature | Room Temperature or +4 °C | [3] |

Safe Handling and Storage Protocols

The implementation of rigorous handling and storage protocols is fundamental to maintaining a safe laboratory environment when working with this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation. [5][7]* Eye Wash Stations and Safety Showers: Eye wash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is being handled. [8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles. [5][7]* Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential to prevent skin contact. [5][7]* Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator should be worn. [7]

Handling Procedures

-

Avoid Dust Generation: Care should be taken to minimize the generation of dust when handling the solid material. [9]* Grounding: To prevent static discharge, all equipment used for transferring the powder should be properly grounded. [10]* Inert Atmosphere: For sensitive reactions, handling and storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation. [5][7]

Storage

-

Container: Store in a tightly sealed container to prevent moisture absorption and contamination. [7][10]* Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [9][10]* Access: The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial to minimize harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4][5][7]* Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. [5][7]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [5][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [8][9]

Fire-Fighting Measures

-

Extinguishing Media: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. * Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire. [11]* Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including carbon oxides, nitrogen oxides, and phosphorus oxides. [10]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear. [7][12]

Accidental Release Measures

A spill of this compound requires a systematic and cautious approach to cleanup.

Spill Response Workflow

Caption: Workflow for handling a spill of this compound.

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated. [9]However, based on its GHS classification, it is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation. [1][2]The "Health Hazard" pictogram also indicates the potential for more severe, long-term health effects, such as reproductive toxicity. [3]

Ecological Information

There is currently no specific data available regarding the ecological effects of this compound. To prevent environmental contamination, this compound should not be allowed to enter drains or waterways. [9]All disposal must be in accordance with local, state, and federal regulations. [13]

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Waste Containers: Use properly labeled, sealed containers for the collection of waste material.

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain. [8]* Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal. [13]

Conclusion

This compound is a valuable reagent in chemical research, but its safe use is paramount. A thorough understanding of its hazards, coupled with the consistent application of appropriate safety protocols, is essential for protecting researchers and the environment. This guide provides a foundational framework for the safe handling, storage, and disposal of this compound. It is incumbent upon all users to supplement this information with institution-specific safety guidelines and to maintain a culture of safety consciousness in the laboratory.

References

- MilliporeSigma. (2024, September 30). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]

-

American Elements. (n.d.). Tetrakis(diethylamino)phosphanium bromide. Retrieved from [Link]

- Strem Chemicals, Inc. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]

- Fisher Scientific. (2010, October 21). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]

- Chem-Impex International, Inc. (2023, November 28). SDS US. Retrieved from [No valid URL provided in search results]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]

- Castrol. (2025, July 4). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]

- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]

- Chemwatch. (n.d.). Tetrakis(decyl)ammonium bromide. Retrieved from [No valid URL provided in search results]

- CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from [No valid URL provided in search results]

Sources

- 1. tetrakis(diethylamino)phosphanium bromide | 81175-49-7 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. msdspds.castrol.com [msdspds.castrol.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Advanced Applications and Synthesis of Tetrakis(diethylamino)phosphonium Bromide (TEAPB) in Phase-Transfer Catalysis

Executive Summary

As the demand for highly fluorinated aromatic compounds accelerates in pharmaceutical and agrochemical development, the limitations of traditional nucleophilic aromatic substitution (SNAr) have become glaringly apparent. Standard Phase-Transfer Catalysts (PTCs) fail under the extreme thermal conditions required for these reactions. This whitepaper provides an in-depth technical analysis of Tetrakis(diethylamino)phosphonium bromide , a highly specialized, thermally robust PTC. We will explore its nomenclature, mechanistic superiority, synthesis, and field-proven application in the Halex (Halogen Exchange) reaction.

Chemical Identity and Nomenclature

The topic compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four sterically demanding diethylamino groups, paired with a bromide counterion[1]. In industrial and academic literature, it is referred to by several synonyms depending on the regulatory or commercial context[2][3].

Primary Synonyms and Identifiers:

-

IUPAC Name: this compound

-

Common Synonyms:

-

CAS Registry Number: 81175-49-7[2]

-

Molecular Formula: C₁₆H₄₀BrN₄P[1]

-

Molecular Weight: 399.40 g/mol [1]

Mechanistic Superiority in High-Temperature PTC

As a Senior Application Scientist, I frequently observe process chemists defaulting to Tetrabutylammonium bromide (TBAB) for biphasic reactions. However, in the Halex reaction—which requires temperatures between 180°C and 220°C to drive the exchange of a stable aryl chloride for an aryl fluoride—TBAB completely degrades via Hofmann elimination[4].

The Causality of TEAPB's Stability: TEAPB is engineered to survive these extreme conditions[5]. The positive charge on the central phosphorus atom is highly delocalized across the four adjacent nitrogen atoms via resonance and inductive effects. Furthermore, the bulky diethylamino groups provide immense steric shielding, preventing nucleophilic attack on the phosphorus center[1]. This allows TEAPB to successfully ferry the highly nucleophilic, "naked" fluoride ion from the solid alkali metal phase into the organic phase without undergoing catalyst decomposition[6].

Synthetic Manufacturing Protocol of TEAPB

The synthesis of TEAPB is a rigorous four-step cascade starting from phosphorus trichloride (PCl₃)[1][7]. The protocol below is designed as a self-validating system, ensuring intermediate purity before progression.

Step-by-Step Methodology

-

Amination: React PCl₃ with excess diethylamine in chlorobenzene at low temperatures (-10°C to 0°C). Causality: This reaction is violently exothermic; strict thermal control prevents the formation of unwanted phosphine oligomers. The intermediate is Tris(diethylamino)phosphine[7].

-

Bromination: Introduce elemental bromine (Br₂) to the solution to form Tris(diethylamino)phosphorous dibromide[7].

-

Imination & Neutralization: Treat the dibromide intermediate with anhydrous ammonia (NH₃) to yield the hydrobromide salt, followed by neutralization with aqueous NaOH at 50°C to produce Tris(diethylamino)phosphinimine[7].

-

Alkylation: React the phosphinimine with bromoethane (C₂H₅Br) in the presence of NaOH at 70°C. Validation: Extract the organic layer with dichloromethane, evaporate, and recrystallize from a dichloromethane/diethyl ether matrix. Analyze via ³¹P-NMR; a successful synthesis will yield a purity >96% with a distinct peak confirming the tetrakis-coordination, free of amidophosphoxide byproducts[6][7].

Multi-step synthetic pathway of this compound from PCl3.

Experimental Workflow: The Halex Reaction

The most prominent application of TEAPB is catalyzing the Halex reaction to produce fluorinated aromatics, which are critical building blocks for active pharmaceutical ingredients (APIs)[1][4].

Protocol: Synthesis of 4-Fluorobenzaldehyde

This protocol details the conversion of 4-chlorobenzaldehyde to 4-fluorobenzaldehyde using TEAPB[8][9].

Reagents:

-

4-Chlorobenzaldehyde: 140 g (1.0 mol)

-

Potassium Fluoride (Spray-dried): 58 g (1.0 mol)

-

TEAPB (Catalyst): 7.98 g (0.02 mol, 2 mol%)

-

Nitrobenzene (Co-solvent): 5 g

Workflow:

-

System Preparation: Charge a 500 mL four-neck flask (fitted with an anchor stirrer, thermometer, and reflux condenser) with the reagents[8]. Causality: Spray-dried KF is mandatory; ambient moisture severely hydrates the fluoride ion, killing its nucleophilicity.

-

Thermal Activation: Heat the vigorously stirred mixture to 190°C. Maintain this temperature for 20 hours[8][9]. Causality: The high temperature is required to overcome the activation energy of the SNAr mechanism on the moderately activated aromatic ring.

-

Phase Transfer Cycle: TEAPB undergoes ion exchange with KF at the solid-liquid interface, forming [TEAPB]⁺[F]⁻. This lipophilic complex dissolves into the organic phase, delivering the fluoride ion to the 4-chlorobenzaldehyde substrate[6].

-

Isolation & Validation: Cool the mixture, dissolve in chlorobenzene, and filter off the insoluble inorganic salts (KCl, unreacted KF). Purify the product via fractional distillation under reduced pressure[8].

-

Self-Validation: Confirm product identity via ¹⁹F-NMR (look for the characteristic aryl-fluorine singlet) and GC-FID to verify the expected 77% yield and >93% selectivity[8].

Phase-transfer catalytic cycle of TEAPB in the high-temperature Halex reaction.

Quantitative Data Summarization

To justify the utilization of TEAPB over cheaper alternatives, empirical data comparing catalyst efficacy under Halex conditions (190°C) is summarized below.

| Phase-Transfer Catalyst | Thermal Stability Limit | Halex Yield (4-Fluorobenzaldehyde) | Primary Degradation Pathway |

| Tetrabutylammonium bromide (TBAB) | ~120°C | < 10% | Hofmann Elimination |

| 18-Crown-6 | ~150°C | 25 - 30% | Ring Cleavage / Oxidation |

| TEAPB | >220°C | 77% | Highly Stable (Minor oxidation)[6][8] |

Table 1: Comparative efficacy of PTCs in high-temperature halogen exchange reactions.

References

- "this compound | 81175-49-7", Benchchem.

- "CAS 81175-49-7 - ChemBK", ChemBK.

- "tetrakis(diethylamino)phosphanium bromide | 81175-49-7", Sigma-Aldrich.

- "WO2000069864A1 - An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides", Google Patents.

- "81175-49-7 | this compound", AiFChem.

- "Synthesis of 4-Fluoroamphetamine", Rhodium Archive.

- "this compound", PTC Organics, Inc.

- "Albemarle Will Do Custom Fluorinations Using New Halex Technology", Chemical Online.

- "US5965781A - Catalysis in halogen exchange reactions", Google Patents.

- "Synthesis of 4-Fluoroamphetamine", Rhodium Archive (Secondary Protocol).

Sources

- 1. This compound | 81175-49-7 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 81175-49-7 | this compound - AiFChem [aifchem.com]

- 4. Albemarle Will Do Custom Fluorinations Using New Halex Technology [chemicalonline.com]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. US5965781A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]

- 7. WO2000069864A1 - An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides - Google Patents [patents.google.com]

- 8. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [chemistry.mdma.ch]

Thermal Stability of Amino-Substituted Phosphonium Salts

This guide serves as a technical reference on the thermal stability and application of amino-substituted phosphonium salts , with a specific focus on aminophosphonium cations (containing direct P–N bonds). These materials represent a class of "super-cations" known for exceptional resistance to thermal and alkaline degradation, distinguishing them from traditional quaternary ammonium or alkylphosphonium salts.

An In-Depth Technical Guide for Researchers

Executive Summary & Structural Classification

Amino-substituted phosphonium salts are defined by the presence of one or more direct phosphorus-nitrogen (P–N) bonds. Unlike standard quaternary phosphoniums (

Core Structural Classes

| Class | General Formula | Key Characteristic | Typical Stability ( |

| Tetrakis(dialkylamino)phosphonium | Maximum steric/electronic protection. The "Gold Standard" for stability. | 350–425 °C | |

| Alkyl(amino)phosphonium (APPs) | Tunable lipophilicity. Used in mitochondrial targeting.[1][2][3] | 250–320 °C | |

| Amino-Functionalized Phosphonium | Amino group on alkyl chain (no P-N bond). Lower stability. | 200–280 °C |

Thermal Decomposition Mechanisms

Understanding the failure modes of these salts is critical for designing high-temperature electrolytes or robust drug delivery vectors.

The Reverse-Quaternization Pathway (Thermal)

Unlike ammonium salts, which degrade via Hofmann elimination (requiring

-

Mechanism:

attack by the anion ( -

Critical Factor: The nucleophilicity of the counter-anion dictates the decomposition temperature (

).-

Halides (

): High nucleophilicity -

Bulky Anions (

): Low nucleophilicity

-

Alkaline Degradation (Hydroxide Attack)

In basic media (e.g., AEM fuel cells), the primary failure mode is the attack of

-

P-N Bond Advantage: The electron donation from Nitrogen lone pairs into the Phosphorus

-orbitals (or -

Result: Tetrakis(dialkylamino)phosphoniums exhibit half-lives in 10 M KOH that are orders of magnitude longer than benzyltrimethylammonium salts.

Visualizing the Decomposition Pathways

Figure 1: Primary decomposition pathways for aminophosphonium salts under thermal and alkaline stress.

Structure-Property Relationships

The following data summarizes the impact of anion and cation structure on the onset of thermal decomposition (

Table 1: Thermal Stability Data ( )

| Cation Structure | Anion | Mechanism Note | |

| 280 | Nucleophilic attack by | ||

| 395 | Anion is non-nucleophilic; P-N bond intact | ||

| >160 (stable) | Steric shielding by Cyclohexyl (Cy) groups | ||

| 260 | Standard alkylphosphonium baseline | ||

| 210 | Mixed APP; lower stability due to alkyl-P bond |

Key Insight: To maximize thermal window, pair a per-alkylamino cation (e.g., pyrrolidinyl or diethylamino) with a fluorinated imide anion (

Applications in Drug Development

While thermal stability is crucial for processing, the biological activity of these salts drives their pharmaceutical utility.

Mitochondrial Targeting Vectors

Aminophosphonium salts (APPs) possess a delocalized positive charge similar to Triphenylphosphonium (TPP), allowing them to cross the mitochondrial double membrane driven by the membrane potential (

-

Advantage over TPP: The P-N bond allows for fine-tuning of lipophilicity (

) without altering the core charge. -

Mechanism: The salt accumulates in the mitochondrial matrix (Nernstian accumulation), triggering Reactive Oxygen Species (ROS) generation or delivering a payload.

Antimicrobial Agents

Sterically hindered aminophosphoniums (e.g., Tri-tert-butyl derivatives) show potent activity against MRSA.[4]

-

Selectivity: High toxicity to bacteria (membrane disruption) but low toxicity to mammalian cells (due to cholesterol in mammalian membranes stabilizing against cationic surfactants).

Visualizing the Biological Mechanism

Figure 2: Mechanism of mitochondrial accumulation for aminophosphonium salts in cancer therapy.

Experimental Protocols

Protocol A: Synthesis of Tetrakis(diethylamino)phosphonium Chloride

This synthesis creates the highly stable core.

-

Reagents: Phosphorus pentachloride (

), Diethylamine ( -

Setup: 3-neck flask, inert atmosphere (

), reflux condenser. -

Procedure:

-

Dissolve

(1 eq) in dry toluene at 0°C. -

Add Diethylamine (8.5 eq) dropwise. Caution: Exothermic.

-

Reflux at 110°C for 4 hours.

-

Filter off the diethylamine hydrochloride byproduct.

-

Evaporate solvent to yield

.

-

-

Anion Exchange (Optional): Dissolve chloride salt in water; add

(1.1 eq). The hydrophobic

Protocol B: Thermal Stability Testing (TGA)

Standardized method for determining

-

Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

-

Sample: 5–10 mg of dried salt (vacuum dried at 80°C for 12h to remove water).

-

Method:

-

Ramp: 10°C/min from 30°C to 600°C.

-

Purge: Nitrogen (40 mL/min).

-

-

Analysis: Determine

(intersection of baseline and tangent of weight loss curve) and

Protocol C: Isothermal Aging (Long-term Stability)

Critical for assessing real-world durability.

-

Method: Heat sample to

. -

Hold: Maintain temperature for 12–24 hours.

-

Pass Criteria: <1% mass loss per hour implies stability for long-term applications.

References

-

Noonan, K. J. T., et al. (2016). "Tetrakis(dialkylamino)phosphonium Polyelectrolytes Prepared by Reversible Addition-Fragmentation Chain Transfer Polymerization." ACS Macro Letters. Link

-

Coates, G. W., et al. (2015). "Alkaline Stability of Tetrakis(dialkylamino)phosphonium Cations." Journal of the American Chemical Society. Link

-

Ermolaev, V., et al. (2023). "Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts: Synthesis and Antitumor Activity." Nanomaterials. Link

-

Seddon, K. R., et al. (2010). "Influence of Anion on the Thermal Stability of Phosphonium Ionic Liquids." Green Chemistry. Link

-

Galkina, I. V., et al. (2021). "Sterically Hindered Quaternary Phosphonium Salts: Antimicrobial Activity and Cytotoxicity."[4] International Journal of Molecular Sciences. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Comprehensive Technical Guide: Tetrakis(diethylamino)phosphonium Bromide (TEAPB)

Synthesis, Physicochemical Profiling, and Catalytic Applications in High-Temperature Halex Reactions

Executive Summary

Tetrakis(diethylamino)phosphonium bromide (TEAPB) is an advanced, sterically hindered quaternary phosphonium salt that has become a cornerstone reagent in modern organophosphorus chemistry and industrial drug development[1]. Unlike standard phase-transfer catalysts (PTCs) that rapidly degrade under harsh conditions, TEAPB exhibits extraordinary thermal stability, characterized by a remarkably high melting point. This whitepaper provides an in-depth analysis of TEAPB’s structural dynamics, its critical role in high-temperature nucleophilic aromatic substitutions (specifically the Halex reaction), and field-proven, self-validating protocols for its de novo synthesis and analytical characterization.

Physicochemical Profiling & Structural Dynamics

The physical properties of TEAPB are directly dictated by its unique molecular architecture. The central phosphorus atom is tetrahedrally coordinated to four bulky diethylamino groups. The nitrogen lone pairs delocalize electron density toward the positively charged phosphorus center, stabilizing the cation against nucleophilic attack. This extensive steric shielding and electronic stabilization result in an exceptionally strong ionic lattice when paired with the bromide counterion, driving the melting point to an unusually high 245–246 °C[2].

Table 1: Core Physicochemical Properties of TEAPB

| Property | Value / Description | Causality / Significance |

| Chemical Name | This compound | IUPAC standard nomenclature[2]. |

| CAS Number | 81175-49-7 | Unique registry identifier[2]. |

| Molecular Formula | C₁₆H₄₀BrN₄P | Determines the molecular weight[1]. |

| Molecular Weight | 399.40 g/mol | High mass contributes to lipophilicity[1]. |

| Melting Point | 245–246 °C | High lattice energy due to symmetrical steric packing and electronic stabilization[2]. |

| Appearance | White, hygroscopic crystalline powder | Requires anhydrous storage to prevent lattice disruption by water molecules[2]. |

| Thermal Stability | Stable up to >250 °C | Critical for survival in high-temperature industrial reactors[3]. |

Mechanistic Insights: Phase-Transfer Catalysis in the Halex Reaction

In drug development, synthesizing fluorinated aromatic rings (e.g., p-nitrofluorobenzene from p-nitrochlorobenzene) is a critical step. This is typically achieved via the Halex (Halogen-Exchange) reaction using Potassium Fluoride (KF)[3].

The Causality of Catalyst Selection:

Standard PTCs, such as tetrabutylammonium bromide (TBAB), undergo rapid Hofmann elimination at the required Halex temperatures (150–250 °C). TEAPB is specifically chosen because its central phosphorus lacks susceptible

Caption: Phase-Transfer Catalysis Cycle of TEAPB in the high-temperature Halex Reaction.

Experimental Protocol: De Novo Synthesis of TEAPB

The synthesis of TEAPB is a rigorous four-step process starting from phosphorus trichloride (

Step-by-Step Methodology

-

Amination:

-

Action: Slowly add

to an excess of diethylamine ( -

Causality: Chlorobenzene is chosen as a non-polar, inert solvent that forces the byproduct (diethylamine hydrochloride) to precipitate, driving the equilibrium toward the formation of tris(diethylamino)phosphine. The low temperature controls the violent exotherm.

-

-

Bromination:

-

Action: Filter the solution and cool to -10 °C. Add elemental bromine (

) dropwise. -

Causality: Strict temperature control prevents the oxidative cleavage of the newly formed P-N bonds, ensuring the selective formation of tris(diethylamino)phosphorous dibromide.

-

-

Imination:

-

Action: Purge the reaction vessel with anhydrous ammonia (

) gas until saturation is achieved. -

Causality: Ammonia acts as a nucleophile, displacing the bromide to form tris(diethylamino)phosphinimine hydrobromide.

-

-

Neutralization & Alkylation:

-

Action: Add aqueous

to deprotonate the intermediate, yielding the free phosphinimine. Subsequently, add bromoethane ( -

Causality: The free imine nitrogen is highly nucleophilic and readily attacks the electrophilic carbon of bromoethane. Refluxing ensures complete conversion. The final product is isolated via vacuum distillation of the solvent and recrystallization.

-

Caption: Four-step de novo synthesis workflow of TEAPB from Phosphorus Trichloride.

Analytical Characterization & Melting Point Validation

To ensure the trustworthiness of the synthesized TEAPB, the product must be subjected to a self-validating analytical matrix. The primary indicator of purity is its precise melting point[2].

Capillary Melting Point Determination Protocol

Because TEAPB is highly hygroscopic, ambient moisture will disrupt the crystal lattice, artificially broadening and depressing the melting point. This protocol eliminates false negatives.

-

Sample Desiccation: Dry 50 mg of the synthesized TEAPB under high vacuum (0.1 Torr) at 60 °C for 12 hours.

-

Capillary Loading: Inside a nitrogen-purged glovebox, load 2–3 mm of the dried powder into a glass melting point capillary. Seal the open end immediately with a micro-torch to prevent moisture ingress.

-

Instrument Setup: Insert the sealed capillary into a calibrated digital melting point apparatus. Set the initial furnace temperature to 230 °C.

-

Thermal Ramping: Apply a rapid heating ramp of 10 °C/min until the furnace reaches 235 °C. Reduce the ramp rate to exactly 1 °C/min.

-

Validation Matrix:

-

Pass: A sharp melt with a clear point between 245–246 °C . This validates >98% purity[2].

-

Fail: A depressed melt (<240 °C) indicates incomplete alkylation (presence of phosphinimine intermediates) or moisture contamination.

-

Spectroscopic Confirmation

-

³¹P NMR (162 MHz, CDCl₃): A single sharp resonance validates the uniform oxidation state and symmetrical environment of the phosphonium center[4]. The absence of peaks upfield confirms the complete consumption of the phosphinimine intermediate.

-

¹H NMR (400 MHz, CDCl₃): Characteristic multiplets for the 16 methylene protons and 24 methyl protons confirm the presence of the four diethylamino groups.

References

- "tetrakis(diethylamino)phosphanium bromide | 81175-49-7", Sigma-Aldrich.

- "this compound | 81175-49-7", Benchchem.

- "WO2000069864A1 - An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides", Google Patents.

- "US6184425B1 - Process for preparing fluorine-containing compounds", Google Patents.

Sources

- 1. This compound | 81175-49-7 | Benchchem [benchchem.com]

- 2. tetrakis(diethylamino)phosphanium bromide | 81175-49-7 [sigmaaldrich.com]

- 3. US6184425B1 - Process for preparing fluorine-containing compounds - Google Patents [patents.google.com]

- 4. WO2000069864A1 - An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides - Google Patents [patents.google.com]

Solubility & Application Guide: Tetrakis(diethylamino)phosphonium Bromide

Executive Summary

Tetrakis(diethylamino)phosphonium bromide (CAS: 81175-49-7) is a specialized quaternary phosphonium salt distinguished by its high thermal stability and unique solubility profile. Unlike ubiquitous tetraalkylammonium salts, this compound is engineered for high-temperature phase transfer catalysis (PTC), specifically in Halex (Halogen Exchange) fluorination reactions .

This guide analyzes its solubility behavior in polar solvents, provides a validated experimental protocol for solubility determination, and details its mechanistic role in industrial fluorination.

Part 1: Solubility Profile & Solvent Compatibility

Solubility Data Analysis

The solubility of this compound is governed by its ionic character and the hydrogen-bonding potential of its four diethylamino groups. It exhibits a "dissymmetric" solubility profile: highly soluble in polar protic and aprotic solvents, but insoluble in non-polar hydrocarbons.

| Solvent Class | Specific Solvent | Solubility Status | Estimated Limit (25°C) | Mechanistic Insight |

| Polar Protic | Water | Highly Soluble | > 1000 g/L | Strong ion-dipole interactions; hygroscopic nature leads to rapid dissolution. |

| Polar Protic | Methanol | Soluble | > 500 g/L | Excellent solvation of the bromide anion and the cationic center. |

| Polar Aprotic | Acetonitrile | Soluble | ~200–400 g/L | Preferred solvent for electrochemical and PTC applications due to high dielectric constant. |

| Polar Aprotic | DMSO / DMF | Soluble | > 300 g/L | Critical for high-temperature Halex reactions; stabilizes the "naked" fluoride ion. |

| Non-Polar | Diethyl Ether | Insoluble | < 0.1 g/L | Lack of solvation energy to overcome lattice energy; useful as a precipitating agent. |

| Non-Polar | Hexane | Insoluble | < 0.01 g/L | Completely immiscible; used to wash away non-polar impurities. |

ngcontent-ng-c2977031039="" class="ng-star-inserted">Technical Note: The compound is hygroscopic .[1] Solubility measurements in organic solvents must be conducted with anhydrous solvents under inert atmosphere to prevent water uptake, which dramatically alters the saturation point and solvating power.

Comparative Stability: Phosphonium vs. Ammonium

For high-temperature applications (>150°C), solubility is secondary to thermal stability. This compound outperforms traditional ammonium salts (like TBAB).

-

Ammonium Salts (e.g., Et₄NBr): Decompose via Hofmann elimination at ~160–180°C, losing catalytic activity.

-

Phosphonium Salts (Tetrakis-amino): Stable up to ~300°C . The P–N bonds are robust against thermal degradation, making this salt ideal for Halex reactions requiring temperatures of 180–230°C.

Part 2: Mechanism of Action (Halex Reaction)[3]

The primary industrial utility of this salt is driving the Solid-Liquid Phase Transfer Catalysis of fluorination reactions. In a typical Halex reaction (e.g., converting chloroarenes to fluoroarenes using Potassium Fluoride), the salt acts as a shuttle.

Mechanistic Pathway

-

Interfacial Exchange: The phosphonium bromide (

) in the organic phase exchanges anions with solid Potassium Fluoride ( -

Transport: The lipophilic phosphonium fluoride (

) transports the fluoride ion into the bulk organic solvent (e.g., sulfolane or DMSO). -

Reaction: The "naked" fluoride ion, loosely paired with the bulky cation, becomes highly nucleophilic and displaces the chloride on the aromatic substrate (

). -

Regeneration: The phosphonium chloride (

) returns to the interface to exchange

Figure 1: Catalytic cycle of the Halex fluorination driven by this compound. The catalyst shuttles F- from the solid lattice to the organic phase.

Part 3: Experimental Protocol for Solubility Determination

Objective: Determine the saturation solubility of hygroscopic phosphonium salts in polar solvents with <2% error.

Reagents & Equipment

-

Compound: this compound (Dry under vacuum at 60°C for 4h before use).

-

Solvents: HPLC-grade Acetonitrile, Methanol, or anhydrous DMSO (dried over 3Å molecular sieves).

-

Apparatus: Thermostated shaker bath, 0.22 µm PTFE syringe filters, analytical balance (±0.01 mg), UV-Vis Spectrophotometer (optional for low concentrations) or Gravimetric dishes.

Step-by-Step Methodology

Phase A: Saturation Equilibrium

-

Preparation: Add excess solid salt (~2.0 g) to 5.0 mL of solvent in a sealed glass vial.

-

Inerting: Flush the headspace with Nitrogen or Argon to prevent moisture absorption.

-

Equilibration: Agitate in a thermostated shaker at 25°C (±0.1°C) for 24 hours.

-

Self-Validation Check: Ensure solid is still present after 24h. If fully dissolved, add more solid and repeat.

-

Phase B: Sampling & Analysis (Gravimetric Method)

-

Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 2 mL of supernatant and filter through a 0.22 µm PTFE filter into a tared weighing vessel.

-

Weighing (Wet): Immediately weigh the vessel + filtrate (

). -

Evaporation: Evaporate solvent in a vacuum oven at 60°C (for Methanol/Acetonitrile) or 100°C (for DMSO) until constant weight is achieved (~4-6 hours).

-

Weighing (Dry): Weigh the vessel + residue (

).

Phase C: Calculation

Calculate solubility (

Figure 2: Workflow for gravimetric solubility determination of hygroscopic phosphonium salts.

References

-

Marchenko, A. P., et al. (1982). Synthesis of Tetrakis(dialkylamino)phosphonium Halides. Zhurnal Obshchei Khimii.

-

Pasenok, S., et al. (2000).[2] Process for the Preparation of Fluorinated Aromatic Compounds (Halex Reaction). US Patent 6,103,659.[2]

-

Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

-

Smidt, S., et al. (2009).[2] Method for Producing Fluorinated Benzene Derivatives. US Patent 7,595,426.[2]

-

TCI Chemicals. (2025). Safety Data Sheet: Tetrabutylphosphonium Bromide (Analogous Data).

Sources

Methodological & Application

Application Note: Tetrakis(diethylamino)phosphonium Bromide (TEAPB) as a High-Temperature Phase Transfer Catalyst in Halex Fluorinations

Executive Summary & Mechanistic Rationale

The synthesis of fluorinated aromatic compounds via the Halogen Exchange (Halex) reaction is a cornerstone of agrochemical and pharmaceutical development. However, replacing a chloride leaving group on an unactivated or mildly activated aromatic ring with a fluoride ion requires extreme activation energy, typically necessitating reaction temperatures between 180°C and 200°C[1].

Conventional Phase Transfer Catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), are fundamentally incompatible with these conditions. At temperatures exceeding 120°C, standard quaternary ammonium salts undergo rapid thermal degradation via Hofmann elimination.

-

Unprecedented Thermal Stability: The central phosphorus cation is coordinated by four diethylamino ligands. The absence of accessible beta-hydrogens in a conformation susceptible to elimination grants TEAPB exceptional thermal stability, allowing sustained catalytic turnover at 190°C[1].

-

Generation of "Naked" Fluoride: The massive steric bulk of the four diethylamino groups creates a spatial shield around the positive phosphorus center. This prevents tight ion-pairing with the hard, electronegative fluoride anion. Consequently, the

ion pair partitions highly into the organic phase, where the fluoride ion remains poorly solvated ("naked") and exhibits dramatically enhanced nucleophilicity for the Nucleophilic Aromatic Substitution (

Comparative Catalyst Performance